

# Application Notes and Protocols for the Selective Etching of Silicon Nitride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ammonium bifluoride*

Cat. No.: *B074552*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The selective etching of silicon nitride (SiN) is a critical process in various fields, including semiconductor manufacturing, microelectromechanical systems (MEMS) fabrication, and the development of advanced drug delivery devices. While **ammonium bifluoride** ( $\text{NH}_4\text{HF}_2$ ) is a well-known etchant for silicon dioxide ( $\text{SiO}_2$ ), its direct application for selective SiN etching is a common misconception. In aqueous solutions, **ammonium bifluoride** shows high selectivity for etching  $\text{SiO}_2$  without significantly affecting SiN.

However, ammonium fluoride species are central to advanced dry and vapor-phase etching techniques for silicon nitride. These methods, such as plasma etching, cyclic etching, and atomic layer etching (ALE), rely on the formation and subsequent removal of an ammonium fluorosilicate salt layer on the SiN surface. This document provides detailed application notes and protocols for these advanced selective SiN etching techniques.

## Core Principle: The Role of Ammonium Fluorosilicate

The selective etching of silicon nitride using fluorine-based chemistries in the presence of a hydrogen/ammonia source does not proceed through direct wet etching with a pre-mixed **ammonium bifluoride** solution. Instead, it is a multi-step process:

- Surface Modification: The silicon nitride surface is exposed to a plasma or reactive gas mixture containing fluorine (e.g., from  $\text{NF}_3$ ,  $\text{CF}_4$ , or  $\text{HF}$ ) and hydrogen/ammonia (e.g., from  $\text{NH}_3$  or  $\text{H}_2$ ).<sup>[1][2][3]</sup> This leads to the formation of a solid salt layer, primarily ammonium fluorosilicate ( $(\text{NH}_4)_2\text{SiF}_6$ ), on the  $\text{SiN}$  surface.<sup>[4][5][6][7]</sup>
- Desorption/Removal: This newly formed salt layer is then removed, typically by thermal annealing, which causes it to decompose into volatile products ( $\text{SiF}_4$ ,  $\text{NH}_3$ , and  $\text{HF}$ ).<sup>[6][7]</sup> This removal of the salt layer effectively etches the silicon nitride.

This cyclic process allows for precise, layer-by-layer removal of silicon nitride, offering high selectivity over other materials like silicon dioxide.

## Experimental Protocols

### Protocol 1: Remote Plasma Cyclic Etching of Silicon Nitride

This protocol describes a cyclic etching process using a remote  $\text{NF}_3/\text{NH}_3$  plasma for surface modification, followed by thermal annealing for desorption.

#### 1. Materials and Equipment:

- Silicon nitride-coated substrate
- Remote plasma etching chamber
- Gases:  $\text{NF}_3$ ,  $\text{NH}_3$ , He (carrier gas)
- Annealing system (e.g., rapid thermal annealing or heated chuck)
- Ellipsometer or other film thickness measurement tool

#### 2. Process Parameters:

| Parameter                 | Value         | Notes                                                                         |
|---------------------------|---------------|-------------------------------------------------------------------------------|
| Modification Step         |               |                                                                               |
| NF <sub>3</sub> Flow Rate | 1-10 sccm     | [3]                                                                           |
| NH <sub>3</sub> Flow Rate | 30-100 sccm   | [3]                                                                           |
| He Flow Rate              | 300 sccm      | As a dilution gas.[3]                                                         |
| RF Power                  | 30 W          | [3]                                                                           |
| Pressure                  | 2 Torr        | [3]                                                                           |
| Substrate Temperature     | 35 °C         | [3]                                                                           |
| Duration                  | 10-60 seconds |                                                                               |
| Desorption Step           |               |                                                                               |
| Annealing Temperature     | >100 °C       | To decompose the (NH <sub>4</sub> ) <sub>2</sub> SiF <sub>6</sub> .<br>[5][6] |
| Duration                  | 2 minutes     |                                                                               |

### 3. Procedure:

- Preparation: Load the silicon nitride substrate into the process chamber.
- Modification Step: a. Introduce the gas mixture (NF<sub>3</sub>, NH<sub>3</sub>, He) into the remote plasma source. b. Ignite the plasma at the specified power. c. Expose the SiN surface to the downstream plasma for the desired duration to form the ammonium fluorosilicate layer.
- Purge: Purge the chamber with an inert gas (e.g., He or N<sub>2</sub>) to remove residual reactive gases.
- Desorption Step: a. Heat the substrate to a temperature above 100°C. b. Maintain the temperature for the specified duration to sublimate the (NH<sub>4</sub>)<sub>2</sub>SiF<sub>6</sub> layer.
- Cool Down: Cool the substrate back to the initial process temperature.
- Repeat: Repeat steps 2-5 for the desired number of cycles to achieve the target etch depth.

- Characterization: Measure the remaining silicon nitride film thickness to determine the etch rate per cycle.

## Protocol 2: Atomic Layer Etching (ALE) of Silicon Nitride using Hydrofluorocarbon Plasma

This protocol outlines a thermal-cyclic ALE process for highly controlled, self-limiting etching of SiN.

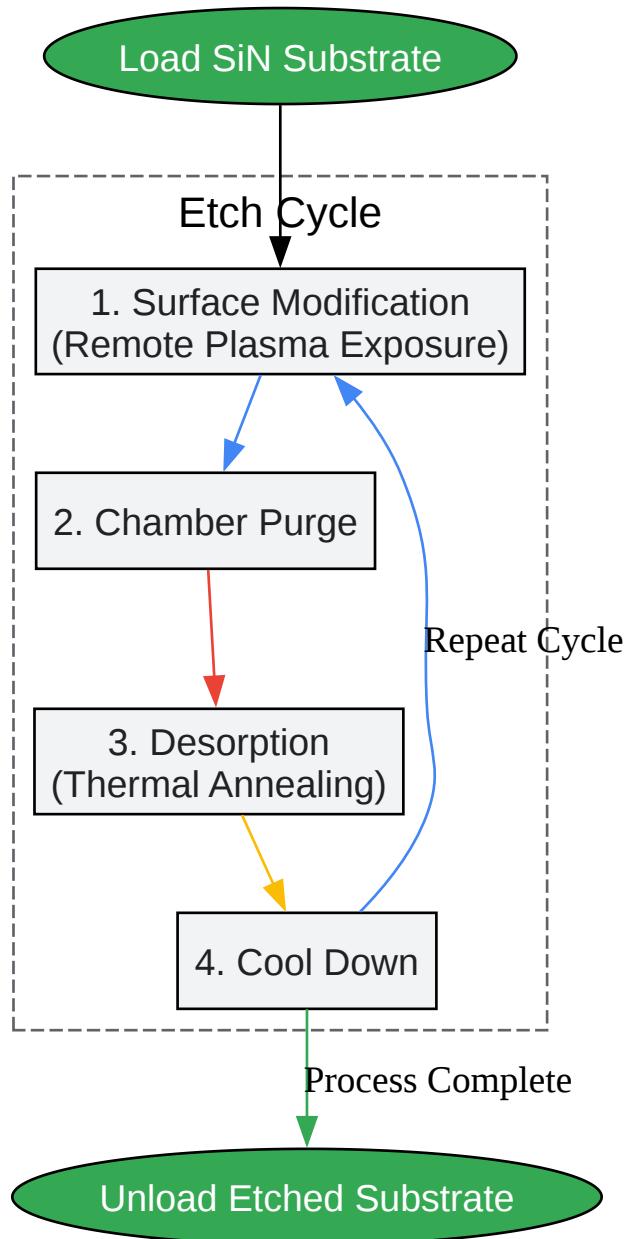
### 1. Materials and Equipment:

- Silicon nitride-coated substrate
- ALE reactor with a downstream plasma source and in-situ heating (e.g., infrared lamp)
- Gases: CHF<sub>3</sub>, O<sub>2</sub>, Ar
- In-situ ellipsometer for real-time monitoring

### 2. Process Parameters:

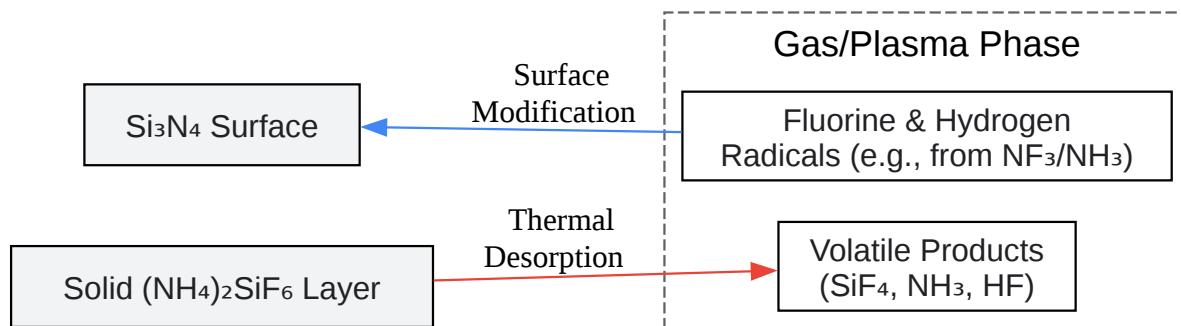
| Parameter                                       | Value                                  | Notes                                                                    |
|-------------------------------------------------|----------------------------------------|--------------------------------------------------------------------------|
| <hr/>                                           |                                        |                                                                          |
| Surface Modification Step                       |                                        |                                                                          |
| Radical Exposure Time                           | 12-150 seconds                         | The process becomes self-limiting after ~12 seconds. <a href="#">[7]</a> |
| Gas Mixture (CHF <sub>3</sub> /O <sub>2</sub> ) | 20% CHF <sub>3</sub> in O <sub>2</sub> | <a href="#">[7]</a>                                                      |
| Substrate Temperature                           | Room Temperature                       |                                                                          |
| <hr/>                                           |                                        |                                                                          |
| Desorption Step                                 |                                        |                                                                          |
| Infrared Irradiation Time                       | 10-20 seconds                          | Becomes self-limiting after ~12 seconds. <a href="#">[6][7]</a>          |
| Annealing Temperature                           | ~100-150 °C                            | <a href="#">[6]</a>                                                      |
| <hr/>                                           |                                        |                                                                          |

### 3. Quantitative Data:


| Parameter                           | Value  | Reference |
|-------------------------------------|--------|-----------|
| Etch per Cycle (EPC)                | 2.8 nm | [7]       |
| Selectivity (SiN:SiO <sub>2</sub> ) | High   | [7]       |

#### 4. Procedure:

- Preparation: Place the SiN substrate in the ALE chamber.
- Surface Modification Step: a. Introduce the CHF<sub>3</sub>/O<sub>2</sub> gas mixture to the downstream plasma source to generate radicals. b. Expose the SiN surface to the radicals at room temperature. This forms a self-limiting (NH<sub>4</sub>)<sub>2</sub>SiF<sub>6</sub> layer.
- Purge: Evacuate the chamber to remove reactant gases and byproducts.
- Desorption Step: a. Rapidly heat the substrate using an infrared lamp to ~100-150°C. b. The (NH<sub>4</sub>)<sub>2</sub>SiF<sub>6</sub> layer decomposes and desorbs from the surface.
- Cool Down: Allow the substrate to cool.
- Cycle Repetition: Repeat the cycle of radical exposure and thermal annealing until the desired etch depth is achieved.


## Visualizations

## Experimental Workflow for Cyclic SiN Etching

[Click to download full resolution via product page](#)

Caption: Workflow for the cyclic etching of silicon nitride.

## Chemical Pathway for SiN Etching

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.aip.org](https://pubs.aip.org) [pubs.aip.org]
- 2. [pubs.aip.org](https://pubs.aip.org) [pubs.aip.org]
- 3. [pubs.aip.org](https://pubs.aip.org) [pubs.aip.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. [pubs.aip.org](https://pubs.aip.org) [pubs.aip.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Selective Etching of Silicon Nitride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074552#selective-etching-of-silicon-nitride-with-ammonium-bifluoride>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)